LY 163443
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
97581-70-9 |
|---|---|
Molecular Formula |
C20H22N4O3 |
Molecular Weight |
366.4 g/mol |
IUPAC Name |
1-[2-hydroxy-3-propyl-4-[[4-(2H-tetrazol-5-ylmethyl)phenoxy]methyl]phenyl]ethanone |
InChI |
InChI=1S/C20H22N4O3/c1-3-4-18-15(7-10-17(13(2)25)20(18)26)12-27-16-8-5-14(6-9-16)11-19-21-23-24-22-19/h5-10,26H,3-4,11-12H2,1-2H3,(H,21,22,23,24) |
InChI Key |
OKLGLROKXFUYEI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C=CC(=C1O)C(=O)C)COC2=CC=C(C=C2)CC3=NNN=N3 |
Appearance |
Solid powder |
Other CAS No. |
97581-70-9 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1-(2-hydroxy-3-propyl-4-((4-(1H-tetrazol-5-ylmethyl)phenoxy)methyl)phenyl)ethanone Ethanone, 1-(2-hydroxy-3-propyl-4-((4-(1H-tetrazol-5-ylmethyl)phenoxy)methyl)phenyl)- LY 163443 LY-163443 |
Origin of Product |
United States |
Pharmacological Characterization and Receptor Interactions
Selective Antagonism of Cysteinyl Leukotrienes
LY 163443 functions as a selective antagonist of cysteinyl leukotrienes, particularly Leukotriene D4 (LTD4) and Leukotriene E4 (LTE4). medchemexpress.eumedkoo.commedchemexpress.com Cysteinyl leukotrienes, including LTC4, LTD4, and LTE4, are potent lipid mediators involved in inflammatory processes and smooth muscle contraction. medchemexpress.comnih.gov
Differential Antagonism of Leukotriene D4 (LTD4) and Leukotriene E4 (LTE4)
Research indicates that this compound effectively antagonizes the effects induced by both LTD4 and LTE4. Studies in guinea pig models have demonstrated that this compound inhibits contractions induced by LTD4 in various tissues, including the ileum, trachea, and lung parenchyma. nih.govmedchemexpress.eumedchemexpress.com Tracheal contractions specifically induced by LTE4 were also shown to be inhibited by this compound. nih.govmedchemexpress.eumedchemexpress.com In contrast, the compound exhibited minimal effect against ileal responses to LTC4 and parenchymal contractions to LTB4, highlighting a differential antagonistic activity primarily targeting LTD4 and LTE4. nih.gov
Downstream Biological Effects Mediated by Leukotriene Receptor Antagonism
The antagonism of cysteinyl leukotriene receptors by this compound leads to several downstream biological effects, notably the inhibition of smooth muscle contraction. nih.govkarger.com
Inhibition of Smooth Muscle Contraction
This compound has been shown to inhibit smooth muscle contractions induced by LTD4 and LTE4 in various experimental models. nih.govmedchemexpress.eumedchemexpress.comcapes.gov.br Smooth muscle contraction is a complex process regulated by changes in intracellular calcium levels and the phosphorylation of myosin light chains. ubc.cacusabio.comcvphysiology.com By blocking the activation of CysLT receptors by their agonists, this compound interferes with the signaling pathways that would otherwise lead to smooth muscle contraction. medchemexpress.com
Studies utilizing guinea pig ileum, a tissue known to contract in response to cysteinyl leukotrienes, have demonstrated the inhibitory effect of this compound on LTD4-induced contractions. nih.govmedchemexpress.eumedchemexpress.comcapes.gov.brkarger.comamegroups.cn This indicates that this compound effectively blocks the action of LTD4 at its receptors in this tissue, thereby preventing or reducing the contractile response.
Impact on Lung Parenchymal Contractions
Research has demonstrated that this compound antagonizes LTD4-induced contractions in guinea pig lung parenchyma. medchemexpress.eunih.gov This indicates its ability to block the contractile effects of LTD4 on the smooth muscle tissue within the lung parenchyma. Studies have shown that leukotrienes, including LTD4, are potent constrictors of guinea pig airway smooth muscle. annualreviews.org The modest contractile activity of LTB4 in lung parenchymal strips is primarily mediated through indirect mechanisms, potentially involving the release of cyclooxygenase products. annualreviews.org this compound had minimal effect against parenchymal contractions induced by LTB4. nih.gov
Here is a summary of the impact of this compound on contractions in isolated guinea pig tissues:
| Tissue | Agonist | Effect of this compound | Citation |
| Lung Parenchyma | LTD4 | Antagonized | medchemexpress.eunih.gov |
| Lung Parenchyma | LTB4 | Minimal effect | nih.gov |
| Trachea | LTD4 | Antagonized | medchemexpress.eunih.gov |
| Trachea | LTE4 | Inhibited | medchemexpress.eunih.gov |
| Ileum | LTD4 | Antagonized | medchemexpress.eunih.gov |
| Ileum | LTC4 | Minimal effect | nih.gov |
| Isolated smooth muscles | Histamine (B1213489) | Little to no effect | nih.gov |
| Isolated smooth muscles | Bradykinin | Little to no effect | nih.gov |
| Isolated smooth muscles | PGF2 alpha | Little to no effect | nih.gov |
| Isolated smooth muscles | Carbachol (B1668302) | Little to no effect | nih.gov |
| Isolated smooth muscles | Serotonin | Little to no effect | nih.gov |
| Isolated smooth muscles | U46619 | Little to no effect | nih.gov |
This compound also demonstrated the ability to relax isolated guinea pig trachea previously contracted with LTD4, histamine, or carbachol. nih.gov The relaxation observed with histamine and carbachol suggested some inherent airway smooth muscle relaxant properties of the molecule. nih.gov
Modulation of Leukotriene-Mediated Cellular Processes
Beyond its effects on smooth muscle contraction, this compound modulates other cellular processes mediated by leukotrienes. Leukotrienes are generated from arachidonic acid in various inflammatory cells, including mast cells, basophils, eosinophils, neutrophils, and macrophages. pharmgkb.org The cysteinyl leukotrienes, specifically LTC4, LTD4, and LTE4, bind to cysteinyl leukotriene receptors (CysLT receptors), which are G protein-coupled receptors. medchemexpress.compharmgkb.orguniprot.org Activation of these receptors, particularly CysLT1, by LTD4 leads to various effects including increased vascular permeability and edema. medchemexpress.comannualreviews.orgpharmgkb.org
Studies have shown that this compound can suppress LTD4-induced vascular leakage in guinea pigs. nih.gov This finding highlights its ability to interfere with leukotriene-mediated increases in vascular permeability. Leukotriene receptor antagonists, including this compound, have also been investigated for their effects on the elimination of cysteinyl leukotrienes. capes.gov.br Research in rats indicated that this compound reduced biliary [3H]-LTD4 after intravenous administration of [3H]-LTD4, although the total elimination of [3H]-leukotriene metabolites into bile was not significantly inhibited by the drug. capes.gov.br This suggests a potential influence on leukotriene disposition, although the mechanism may not be solely related to receptor blockade. capes.gov.br
Leukotrienes are implicated in a range of inflammatory conditions, and their receptors are involved in processes such as smooth muscle contraction, increased vascular permeability, edema, and the recruitment of leukocytes. annualreviews.orgpharmgkb.orgcapes.gov.brsigmaaldrich.com By acting as an antagonist at LTD4 and LTE4 receptors, this compound can interfere with these leukotriene-driven cellular responses. medchemexpress.eumedchemexpress.comnih.gov
Molecular and Cellular Mechanistic Investigations
Influence on Leukotriene Elimination Dynamics
Leukotrienes are potent lipid mediators whose elimination via bile and urine is a significant inactivation mechanism. Studies in rats have explored whether leukotriene elimination is a target for the action of leukotriene receptor antagonists, including LY 163443. capes.gov.brnih.gov
Alteration of Biliary Excretion of Leukotrienes
Experiments in male rats with cannulated bile ducts and urinary bladders were conducted to investigate the effect of this compound on the elimination of cysteinyl leukotrienes. capes.gov.brnih.gov this compound was administered intravenously, and its impact on the biliary excretion of tritium-labelled leukotrienes, such as [³H]-LTD₄, was assessed. capes.gov.brnih.gov this compound was found to reduce biliary [³H]-LTD₄ after intravenous administration of [³H]-LTD₄ in rats. capes.gov.brnih.gov However, the total elimination of ³H-leukotriene metabolites into bile was not significantly inhibited by the drug. capes.gov.brnih.gov
Potential for Non-Receptor-Mediated Effects on Leukotriene Turnover
The observation that leukotriene receptor antagonists can affect leukotriene elimination suggests a potential mechanism not necessarily related to receptor blockade. nih.gov Inhibition of elimination by these antagonists, including potentially this compound, could prolong the biological half-life of leukotrienes. nih.gov This effect might counteract the antagonistic properties of these drugs. nih.gov
Interaction Profiles with Intracellular Binding Proteins
Intracellular binding proteins, such as Fatty Acid-Binding Proteins (FABPs), play roles in the transport and metabolism of fatty acids and other lipophilic molecules within cells. nih.govuniprot.orgfrontiersin.org Liver Fatty Acid-Binding Protein (L-FABP) is particularly abundant in hepatocytes and is known to bind hydrophobic lipid ligands. oncotarget.comekb.eg
Assessment of Liver Fatty Acid-Binding Protein (L-FABP) Interaction
Studies have investigated the interaction of this compound with L-FABP to understand its intracellular disposition and potential mechanisms of action beyond leukotriene receptors. nih.gov
Lack of Direct Binding to L-FABP
Research utilizing techniques such as the assessment of nuclear binding of L-FABP has indicated that this compound does not exhibit significant direct binding to L-FABP. nih.gov A structural analog that does not bind L-FABP, this compound, was relatively inactive in stimulating the nuclear binding of fluorescein-conjugated L-FABP, in contrast to ligands like oleic acid and LY189585 which facilitated this binding. nih.gov
Evaluation of P-glycoprotein (P-gp) Modulatory Activity
P-glycoprotein (P-gp), an efflux transporter encoded by the MDR1 gene, plays a significant role in the transport of various compounds across cell membranes, influencing their absorption, distribution, and elimination. d-nb.infonih.gov Understanding the potential for a compound to modulate P-gp activity is crucial in assessing its pharmacokinetic profile and potential for drug-drug interactions. d-nb.info
Absence of P-gp Modulation
Based on the available search results, there is no specific information or published data detailing the evaluation of this compound for P-glycoprotein modulatory activity. Therefore, it is not possible to ascertain from these sources whether this compound acts as a substrate, inhibitor, or inducer of P-gp, or if studies have confirmed an absence of such modulation.
Exploration of Renin-Angiotensin-Aldosterone System (RAAS) Interplay
The renin-angiotensin-aldosterone system (RAAS) is a complex hormonal cascade critical for regulating blood pressure, fluid, and electrolyte balance. primaryaldosteronism.orgkarger.comresearchgate.netnih.gov Key components of this system include the enzyme renin, angiotensinogen, angiotensin I, angiotensin-converting enzyme (ACE), angiotensin II, and aldosterone, which exerts its effects via mineralocorticoid receptors (MRs). primaryaldosteronism.orgkarger.comresearchgate.netnih.govmdpi.comcfrjournal.com Research on this compound has included exploring its interaction with specific receptors and enzymes within the RAAS. ontosight.ai
Preclinical Pharmacological Study Designs and Models
In Vitro Experimental Systems
In vitro studies provide controlled environments to examine the direct effects of LY 163443 on isolated tissues, organs, or cells. These systems are valuable for identifying the compound's primary targets and evaluating its potency at a cellular or tissue level.
Isolated organ and tissue bath preparations are fundamental in vitro techniques used to study the pharmacological effects of compounds on smooth muscle contraction and relaxation. Tissues such as sections of the ileum, trachea, or lung parenchyma are dissected and suspended in an oxygenated physiological solution within an organ bath. Changes in tissue tension or length are measured in response to the addition of agonists (substances that induce a response) or antagonists (substances that block a response), allowing for the determination of a compound's activity and potency. adinstruments.commedicalexpo.commedicalexpo.comnih.govanimalab.eu
Studies utilizing isolated organ bath preparations have demonstrated that this compound acts as an antagonist of leukotrienes D4 (LTD4) and E4 (LTE4). medchemexpress.commedchemexpress.com Research has shown that this compound can effectively antagonize contractions induced by LTD4 in various guinea pig tissues, including the ileum, trachea, and lung parenchyma. medchemexpress.com Furthermore, it has been observed to inhibit tracheal contractions specifically induced by LTE4. medchemexpress.commedchemexpress.com The guinea pig is a commonly used species in these studies due to the high sensitivity of its airway smooth muscle to leukotrienes. annualreviews.org
The effectiveness of this compound in antagonizing leukotriene-induced contractions in these isolated tissue preparations provides direct evidence of its activity on the receptors or pathways mediated by LTD4 and LTE4 in smooth muscle.
Table 1: Effects of this compound on Leukotriene-Induced Contractions in Isolated Guinea Pig Tissues
| Tissue | Agonist | Effect Antagonized | Key Finding |
| Guinea Pig Ileum | LTD4 | Contraction | This compound antagonizes LTD4-induced contractions. medchemexpress.com |
| Guinea Pig Trachea | LTD4 | Contraction | This compound antagonizes LTD4-induced contractions. medchemexpress.com |
| Guinea Pig Trachea | LTE4 | Contraction | This compound inhibits LTE4-induced contractions. medchemexpress.commedchemexpress.com |
| Guinea Pig Lung Parenchyma | LTD4 | Contraction | This compound antagonizes LTD4-induced contractions. medchemexpress.com |
Cell culture models are utilized in preclinical research to investigate the effects of compounds on specific cell types and to perform functional assays that measure various cellular responses. These assays can include evaluating receptor binding, signal transduction pathways, or other cellular activities relevant to the compound's mechanism of action. ipscenter.nlthewellbio.comnih.gov
While cell culture models and functional assays are widely used in pharmacological research, specific detailed findings regarding the application of this compound in cell culture models for functional assays directly related to its leukotriene antagonist activity were not extensively detailed in the provided information. General mentions of cell lines in culture in a broader context of lipid mediators exist karger.com, and functional assays in other research areas have been described ipscenter.nlnih.gov, but specific data on this compound's effects in relevant cell-based functional assays were not prominently featured.
Isolated Organ and Tissue Bath Preparations
In Vivo Animal Models for Pharmacological Efficacy
In vivo animal models are essential for evaluating the pharmacological efficacy of a compound within a complex living system. These models can help to understand how a compound is absorbed, distributed, metabolized, and excreted, as well as its effects on physiological processes and disease states. Small mammals are frequently used in these studies. nih.govfrontiersin.orgvivobio.com
Small mammalian models, such as guinea pigs and rats, are commonly employed in preclinical pharmacological studies due to their physiological similarities to humans in certain aspects, their manageability, and the availability of research tools. nih.govfrontiersin.orgvivobio.com
Given that this compound is an antagonist of LTD4 and LTE4, which are involved in bronchoconstriction and inflammation, guinea pigs are particularly relevant models for studying its effects on the respiratory system because of their pronounced sensitivity to leukotrienes. annualreviews.org Studies in guinea pigs using isolated tissues have provided evidence of this compound's ability to antagonize leukotriene-induced contractions in the airways and other smooth muscles. medchemexpress.commedchemexpress.com While the provided information highlights in vitro studies in guinea pigs, the use of this species in vivo models to study the efficacy of this compound in conditions like bronchoconstriction is a logical extension of these findings, although specific detailed in vivo efficacy data in standard guinea pig models of airway hyperresponsiveness were not explicitly provided in the search results.
Rats are another widely used small mammalian model in pharmacological research, often employed for pharmacokinetic and toxicological studies, as well as for evaluating efficacy in various disease models. frontiersin.orgvivobio.com While rats are valuable for general preclinical assessment, the specific role and findings for this compound in rat models for efficacy studies related to its leukotriene antagonist activity were not detailed in the provided information.
Animal models of specific pathophysiological states are used to investigate the potential therapeutic effects of compounds in conditions that mimic human diseases. Circulatory shock and endotoxemia are examples of such states that can involve the release of inflammatory mediators, including leukotrienes. chondrex.comnih.govnih.gov
Comparative Pharmacological Analyses
Evaluation Against Other Cysteinyl Leukotriene Receptor Antagonists
Cysteinyl leukotriene receptor antagonists (CysLT RAs) are a class of drugs that block the action of cysteinyl leukotrienes (LTC4, LTD4, and LTE4) by preventing them from binding to their receptors, primarily the CysLT1 receptor. sigmaaldrich.come-cep.orgpharmgkb.org These leukotrienes are significant mediators in the pathophysiology of conditions like asthma, contributing to bronchoconstriction, increased vascular permeability, and inflammation. e-cep.orgpharmgkb.orgmedchemexpress.comrespiratory-therapy.com LY 163443 functions as a selective antagonist of LTD4 and LTE4. medchemexpress.com
Functional Comparisons with Clinically Relevant Agents
Clinically relevant CysLT RAs include agents such as zafirlukast, montelukast, and pranlukast. sigmaaldrich.come-cep.orgscispace.com These compounds are selective antagonists of the CysLT1 receptor and are used in the management of asthma. e-cep.org
This compound has demonstrated the ability to antagonize LTD4-induced contractions in various guinea pig tissues, including the ileum, trachea, and lung parenchyma. It also inhibits tracheal contractions induced by LTE4. medchemexpress.com
While specific direct comparative data in the provided text detailing the potency and efficacy of this compound against the clinically approved agents (montelukast, zafirlukast, pranlukast) is limited, the text indicates that earlier acetophenone (B1666503) analogs like LY171883, this compound, and L-649,923 showed similar potency to FPL 55712 in blocking leukotriene-mediated bronchoconstriction in guinea pigs following oral administration at doses of 3-10 mg/kg. annualreviews.org Clinically approved CysLT RAs like ICI 204,219 (zafirlukast) have been reported to be significantly more potent than LY171883 in some systems. annualreviews.org
One study in rats investigated the effect of this compound, along with FPL 55712 and MK-571 (a related compound), on the elimination of cysteinyl leukotrienes. This compound reduced biliary [3H]-LTD4 after intravenous administration of [3H]-LTD4, although it did not significantly inhibit the total elimination of 3H-leukotriene metabolites into bile. nih.gov This suggests potential differences in how these antagonists might interact with leukotriene elimination pathways.
Comparative Activity with Other Investigational Leukotriene Modulators
This compound belongs to a group of acetophenone-containing analogs developed after FPL 55712 to overcome its limitations. annualreviews.org Other investigational leukotriene modulators mentioned include L-649,923, L-648,051, YM-16638, SKF 104353, ICI 204,219 (which later became zafirlukast), L-660,711 (MK-571), and LY290324. annualreviews.orgcdnsciencepub.com
LY171883, this compound, and L-649,923 were noted to have similar potency to FPL 55712 in blocking oral leukotriene-mediated bronchoconstriction in guinea pigs. annualreviews.org More recent compounds like SKF 104353 and ICI 204,219 demonstrated significantly higher potency in certain assays compared to earlier agents like LY171883. annualreviews.org MK-571 (L-660,711) is described as a potent and selective LTD4 receptor antagonist. cdnsciencepub.com
Comparative data on the effect on biliary elimination in rats showed that FPL 55712 strongly inhibited hepatobiliary elimination of tritiated leukotrienes, particularly [3H]-LTD4, and also prevented biliary elimination of endogenous N-acetyl leukotriene E4 (LTE4NAc). nih.gov this compound reduced biliary [3H]-LTD4 but did not significantly inhibit the total elimination of 3H-leukotriene metabolites into bile. nih.gov MK-571 reduced the biliary concentration of tracer for [3H]-LTD4 most potently, and the total recovery of 3H-leukotrienes in bile tended to increase, which was explained by a drug-induced increase in bile flow. nih.gov
Here is a summary of some comparative findings:
| Compound | Mechanism of Action | Activity/Comparison Highlights | Source(s) |
| FPL 55712 | LTD4/LTE4 receptor antagonist | Essential in defining cysteinyl leukotriene pharmacology; poor bioavailability and short half-life. Potent in inhibiting biliary elimination of leukotrienes. annualreviews.orgnih.gov | annualreviews.orgnih.gov |
| This compound | Selective LTD4/LTE4 antagonist | Similar potency to FPL 55712 in blocking oral leukotriene-mediated bronchoconstriction in guinea pigs. Reduces biliary [3H]-LTD4 but not total elimination in rats. annualreviews.orgmedchemexpress.comnih.gov | annualreviews.orgmedchemexpress.comnih.gov |
| LY171883 | Cysteinyl leukotriene antagonist | Similar potency to FPL 55712 and this compound in guinea pigs. Less potent than ICI 204,219 and SKF 104353 in some systems. annualreviews.org | annualreviews.org |
| L-649,923 | Cysteinyl leukotriene antagonist | Similar potency to FPL 55712, LY171883, and this compound in guinea pigs. annualreviews.org | annualreviews.org |
| ICI 204,219 (Zafirlukast) | Potent LTD4 receptor antagonist | More potent than LY171883 in some systems. Antagonized contractile responses of all three cysteinyl leukotrienes on human airways with equal potency. annualreviews.orgmedchemexpress.com | annualreviews.orgmedchemexpress.com |
| SKF 104353 | Cysteinyl leukotriene antagonist | More potent than LY171883. annualreviews.org | annualreviews.org |
| MK-571 (L-660,711) | Potent and selective LTD4 receptor antagonist | Reduced biliary concentration of tracer for [3H]-LTD4 most potently; total recovery in bile tended to increase. nih.govcdnsciencepub.com | nih.govcdnsciencepub.com |
| Montelukast | Potent, selective CysLT1 antagonist | Orally active. Used clinically for asthma. sigmaaldrich.come-cep.orgmedchemexpress.com | sigmaaldrich.come-cep.orgmedchemexpress.com |
| Pranlukast | Selective CysLT1 antagonist | Used clinically for asthma. sigmaaldrich.come-cep.org | sigmaaldrich.come-cep.org |
Distinction from Leukotriene Synthesis Inhibitors
Leukotriene modifiers encompass two main classes: leukotriene receptor antagonists and leukotriene synthesis inhibitors. respiratory-therapy.comclevelandclinic.orgnih.govmedicalnewstoday.com While CysLT RAs like this compound block the action of leukotrienes by preventing their binding to receptors, leukotriene synthesis inhibitors block the production of leukotrienes. respiratory-therapy.comclevelandclinic.orgnih.govmedicalnewstoday.com
A key example of a leukotriene synthesis inhibitor is zileuton (B1683628). e-cep.orgpharmgkb.orgrespiratory-therapy.comclevelandclinic.orgmedicalnewstoday.comwikipedia.orgnih.govrespiratory-therapy.comtg.org.au Zileuton inhibits the enzyme 5-lipoxygenase (5-LO), which is crucial for the initial steps in the synthesis of all leukotrienes, including both LTB4 and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4). e-cep.orgpharmgkb.orgrespiratory-therapy.commedicalnewstoday.comwikipedia.orgnih.govrespiratory-therapy.comtg.org.aunih.gov By inhibiting 5-LO, zileuton prevents the formation of LTA4, the precursor to other leukotrienes. e-cep.orgpharmgkb.orgrespiratory-therapy.comtg.org.au
In contrast, this compound acts downstream in the leukotriene pathway by selectively antagonizing the effects of LTD4 and LTE4 at their receptors. medchemexpress.com It does not inhibit the enzymes involved in leukotriene synthesis. This difference in mechanism means that synthesis inhibitors affect the production of all leukotriene types, while receptor antagonists specifically block the effects of certain leukotrienes at their target receptors. respiratory-therapy.comclevelandclinic.orgnih.govmedicalnewstoday.com
Here is a table highlighting the distinction:
| Class of Leukotriene Modifier | Mechanism of Action | Example(s) | Effect on Leukotrienes | Source(s) |
| Receptor Antagonist | Blocks leukotriene binding to receptors | This compound, Montelukast, Zafirlukast, Pranlukast | Prevents specific leukotrienes (e.g., LTD4, LTE4) from exerting their effects. | e-cep.orgmedchemexpress.comrespiratory-therapy.comclevelandclinic.orgnih.govmedicalnewstoday.com |
| Synthesis Inhibitor | Inhibits enzymes involved in leukotriene production | Zileuton | Prevents the formation of all leukotrienes (LTB4, LTC4, LTD4, LTE4). | e-cep.orgpharmgkb.orgrespiratory-therapy.comclevelandclinic.orgnih.govmedicalnewstoday.comwikipedia.org |
Advanced Research Methodologies Applied to Ly 163443
Biochemical and Biophysical Techniques
Biochemical and biophysical techniques have been instrumental in elucidating the molecular interactions of LY 163443. These methods allow for the study of its effects on specific biological molecules and processes.
High-Performance Liquid Chromatography (HPLC) for Metabolite Profiling
High-Performance Liquid Chromatography (HPLC) is a key technique for separating and identifying different compounds within a sample, including metabolites. In the context of this compound research, HPLC has been used in conjunction with radioisotope tracing to identify [3H]-leukotriene metabolites. nih.gov, capes.gov.br By analyzing samples using HPLC after administration of labeled leukotrienes and this compound, researchers can separate the parent leukotriene compounds from their metabolic products. Subsequent detection of the tritium (B154650) label in the separated fractions allows for the identification and profiling of the metabolites present. This approach was used to identify [3H]-leukotriene metabolites in bile samples from rats treated with this compound and labeled leukotrienes. nih.gov, capes.gov.br HPLC is a standard technique for metabolite profiling in biological matrices, enabling the identification and quantification of various compounds. nih.gov, mdpi.com, nih.gov
Radioimmunoassay (RIA) for Leukotriene Quantification
Radioimmunoassay (RIA) is a sensitive technique used for quantifying specific substances, such as leukotrienes, in biological samples. In studies investigating the effects of this compound, RIA has been employed alongside HPLC to measure leukotrienes produced endogenously. nih.gov, capes.gov.br This combined approach allows for both the separation of different leukotrienes and their metabolites by HPLC and the subsequent quantification of specific leukotrienes using the high sensitivity of RIA. This was particularly useful in studying the elimination of leukotrienes produced in vivo following stimulation of endogenous leukotriene biosynthesis. nih.gov, capes.gov.br By using RIA, researchers could measure the amounts of specific leukotrienes in samples like bile and urine, providing quantitative data on how this compound might influence their levels and elimination. nih.gov, capes.gov.br, karger.com, core.ac.uk
Cellular and Tissue-Level Assessment Techniques
Cellular and tissue-level techniques provide insights into the effects of this compound on the function of isolated tissues and cells.
Organ Bath Studies for Contractile Responses
Organ bath studies are a classical pharmacological technique used to assess the contractile and relaxant responses of isolated tissues, such as smooth muscle from airways or blood vessels. reprocell.com, uv.es, dmt.dk, researchgate.net These studies involve suspending tissue strips in a temperature-controlled bath containing physiological solution and measuring changes in tension in response to the addition of agonists or antagonists. reprocell.com, dmt.dk this compound has been evaluated in organ bath studies to understand its effects on contractile responses mediated by leukotrienes. As a leukotriene receptor antagonist, this compound is expected to inhibit contractions induced by cysteinyl leukotrienes like LTC4, LTD4, and LTE4 in sensitive tissues such as airway smooth muscle. annualreviews.org Organ bath studies allow for the determination of the potency and efficacy of compounds like this compound in blocking these contractile responses in a controlled in vitro environment. reprocell.com, dmt.dk Different tissues exhibit varying sensitivity to leukotrienes, and organ bath studies help characterize these responses and the ability of antagonists to modulate them. annualreviews.org, reprocell.com, dmt.dk
Future Perspectives and Unresolved Questions in Ly 163443 Research
Comprehensive Elucidation of Pharmacodynamic Fingerprint
While LY 163443's antagonistic effects on LTD4 and LTE4 receptors are known, a comprehensive pharmacodynamic fingerprint requires further detailed study. This includes a more in-depth understanding of its downstream effects on various signaling pathways activated by these leukotrienes beyond smooth muscle contraction. Investigating the time course and magnitude of its inhibitory effects in different tissue types and under varying physiological or pathological conditions remains an area for future research. Understanding the nuances of its interaction with the CysLT1 receptor, the primary target of LTD4 and LTE4, and potentially the CysLT2 receptor, could reveal a more complete picture of its pharmacodynamics. medchemexpress.com Research into the precise molecular events following this compound binding to its target receptors and how these events translate into observed biological effects is crucial.
Exploration of Novel Preclinical Disease Models
The efficacy of this compound has been demonstrated in preclinical models relevant to its known activity, such as those involving leukotriene-induced bronchoconstriction in guinea pigs. medchemexpress.commedchemexpress.com However, exploring its potential in novel preclinical disease models where leukotriene signaling plays a significant but perhaps less characterized role is a promising future direction. This could include models of inflammatory conditions beyond asthma, or diseases where modulation of smooth muscle activity or inflammatory cell recruitment mediated by LTD4 and LTE4 is implicated. Developing and utilizing more complex and translational preclinical models that better mimic human disease pathology could provide valuable insights into the therapeutic potential of this compound in new indications. nih.govnih.govresearchgate.net Research into the role of leukotrienes in various disease states is ongoing, and exploring this compound in these emerging areas could reveal new therapeutic avenues.
Q & A
Q. What are the primary pharmacological mechanisms of LY 163443 as a leukotriene receptor antagonist, and how do they influence experimental design in in vivo studies?
this compound inhibits cysteinyl leukotriene receptors, modulating inflammatory responses. Experimental designs should focus on biliary excretion and leukotriene metabolite recovery, as shown in rat models where bile flow and leukotriene concentrations were measured post-administration . Use radiolabeled tracers (e.g., ³H-LTC₄, ³H-LTD₄) to quantify metabolite distribution and clearance. Note that this compound’s incomplete dataset in existing studies necessitates replication with standardized protocols to fill gaps .
Q. What validated experimental models are recommended for assessing the pharmacokinetic and pharmacodynamic profiles of this compound?
Rat models are widely used for studying biliary excretion, as demonstrated in comparative studies with MK-571 and FPL 55712 . Ensure bile duct cannulation to collect timed bile samples and measure leukotriene recovery rates. Pair this with plasma sampling to correlate systemic exposure with biliary elimination.
Q. How should researchers determine optimal dosing regimens for this compound to minimize off-target effects in preclinical studies?
Start with dose-escalation studies based on structurally similar antagonists (e.g., FPL 55712 at 10 μmol kg⁻¹ bolus) . Monitor bile flow and leukotriene recovery to identify saturation thresholds. Use pharmacokinetic modeling to estimate effective doses while avoiding hepatobiliary toxicity.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported data on this compound’s efficacy compared to other leukotriene antagonists like MK-571?
MK-571 showed higher biliary recovery of ³H-LTD₄ (95.1% vs. FPL 55712’s 35.3%) , suggesting divergent receptor affinities. Conduct head-to-head in vitro binding assays (e.g., competitive inhibition studies) and in vivo biliary excretion experiments under identical conditions. Use multivariate analysis to control for variables like bile flow rate and metabolic enzyme activity.
Q. What advanced analytical techniques are critical for quantifying this compound’s metabolites in complex biological matrices?
High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) provides sensitivity for detecting low-abundance metabolites. For radiolabeled studies, liquid scintillation counting of bile fractions is essential to measure ³H-leukotriene recovery . Validate methods using spiked matrices and internal standards.
Q. What statistical frameworks are appropriate for analyzing dose-response relationships and inter-individual variability in this compound studies?
Use mixed-effects models to account for variability in bile flow and metabolite recovery across subjects . For dose-response curves, nonlinear regression (e.g., sigmoidal Emax models) can estimate EC₅₀ values. Report confidence intervals and effect sizes to contextualize biological significance .
Q. How can researchers design studies to investigate this compound’s off-target interactions with non-leukotriene pathways?
Employ transcriptomic or proteomic profiling of tissues exposed to this compound. Use CRISPR-Cas9 knockout models to validate candidate off-target receptors. Cross-reference findings with databases like ChEMBL to identify structural analogs with known polypharmacology.
Q. What methodological strategies address discrepancies between in vitro potency and in vivo efficacy of this compound?
Perform in vitro-in vivo extrapolation (IVIVE) using physiologically based pharmacokinetic (PBPK) modeling. Compare receptor binding affinity (e.g., IC₅₀ from cell assays) with biliary excretion rates in rats . Adjust for protein binding and hepatic first-pass metabolism in predictions.
Q. How should meta-analytical approaches be structured to synthesize fragmented data on this compound across heterogeneous studies?
Apply PRISMA guidelines to systematically aggregate data on this compound’s pharmacokinetics, efficacy, and safety. Use random-effects models to pool results from studies with varying designs . Stratify analysis by species, dose, and experimental endpoints to identify trends.
Q. What validation criteria ensure reliability of this compound’s biomarker data in mechanistic studies?
Follow the FDA’s Bioanalytical Method Validation guidelines for accuracy, precision, and stability. For biliary leukotriene measurements, include recovery experiments (e.g., spiking known ³H-LTD₄ concentrations into bile) and cross-validate with orthogonal assays like ELISA .
Methodological Recommendations
- Experimental Replication : Prioritize replicating this compound’s biliary excretion studies to address data gaps .
- Statistical Rigor : Use mixed-effects models and report effect sizes to enhance reproducibility .
- Analytical Validation : Cross-validate metabolite quantification methods with LC-MS/MS and radiolabeling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
